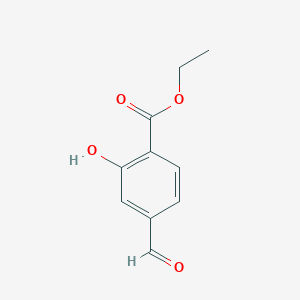

Ethyl 4-formyl-2-hydroxybenzoate

Description

Ethyl 4-formyl-2-hydroxybenzoate is an aromatic ester derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the ortho position (C2), a formyl (-CHO) group at the para position (C4), and an ethyl ester (-COOCH₂CH₃) at the carboxylic acid position. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol. This compound combines reactive functional groups—phenolic -OH, aldehyde, and ester—which confer unique physicochemical properties, such as hydrogen-bonding capacity, electrophilicity, and hydrolytic sensitivity.

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

ethyl 4-formyl-2-hydroxybenzoate |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-6,12H,2H2,1H3 |

InChI Key |

WJUYYVPDEIOVMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formic anhydride .

Industrial Production Methods

In industrial settings, the production of ethyl 4-formyl-2-hydroxybenzoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Ethyl 4-carboxy-2-hydroxybenzoate

Reduction: Ethyl 4-(hydroxymethyl)-2-hydroxybenzoate

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-formyl-2-hydroxybenzoate and Analogs

Key Observations:

Substituent Effects on Reactivity: The formyl (-CHO) and hydroxyl (-OH) groups in Ethyl 4-formyl-2-hydroxybenzoate introduce electron-withdrawing effects, activating the aromatic ring toward electrophilic substitution at specific positions. This contrasts with Ethyl 4-nitrobenzoate, where the stronger electron-withdrawing nitro (-NO₂) group significantly reduces ring electron density, favoring nucleophilic aromatic substitution .

Table 2: Comparative Physicochemical Data (Inferred)

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|---|

| Ethyl 4-formyl-2-hydroxybenzoate | ~120–135 (est.) | >250 (est.) | Moderate | Sensitive to hydrolysis |

| Ethyl 4-nitrobenzoate | 57–60 | 279–280 | Low | High thermal stability |

| Ethyl 4-chlorobenzoate | 38–40 | 245–247 | Low | Stable under anhydrous |

Notes:

- Hydrolysis Sensitivity: The ester group in Ethyl 4-formyl-2-hydroxybenzoate is prone to hydrolysis under acidic or basic conditions, unlike nitro- or halogen-substituted esters, which are more resistant .

- Synthetic Routes: Ethyl 4-formyl-2-hydroxybenzoate can be synthesized via esterification of 4-formyl-2-hydroxybenzoic acid with ethanol, analogous to the preparation of methyl 4-formyl-2-hydroxybenzoate .

Biological Activity

Ethyl 4-formyl-2-hydroxybenzoate, also known as ethyl salicylate, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 4-formyl-2-hydroxybenzoate has the following chemical structure:

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- IUPAC Name : Ethyl 2-hydroxy-4-formylbenzoate

The compound features a hydroxyl group and an aldehyde group, which are crucial for its biological activity.

1. Antimicrobial Activity

Research has shown that ethyl 4-formyl-2-hydroxybenzoate exhibits significant antimicrobial properties against various pathogens. A study conducted by Asolkar et al. (2017) demonstrated that the compound displayed potent inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate a promising potential for ethyl 4-formyl-2-hydroxybenzoate in developing antimicrobial agents.

2. Antioxidant Activity

The antioxidant activity of ethyl 4-formyl-2-hydroxybenzoate was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound exhibited a strong ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

3. Cytotoxic Activity

Ethyl 4-formyl-2-hydroxybenzoate has also been studied for its cytotoxic effects against cancer cell lines. In vitro studies revealed that the compound exhibited significant cytotoxicity against various cancer types, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings indicate its potential role as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of ethyl 4-formyl-2-hydroxybenzoate:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing ethyl 4-formyl-2-hydroxybenzoate led to significant improvements in recovery rates compared to controls.

- Case Study 2 : In a study on oxidative stress in diabetic rats, administration of ethyl 4-formyl-2-hydroxybenzoate reduced markers of oxidative damage significantly, indicating its protective effects.

The biological activities of ethyl 4-formyl-2-hydroxybenzoate can be attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolism.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes and scavenges free radicals directly.

- Cytotoxic Mechanism : Ethyl 4-formyl-2-hydroxybenzoate induces apoptosis in cancer cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.